Product packaging for (1R,2S)-2-Cyclopropylcyclopropan-1-amine(Cat. No.:)

(1R,2S)-2-Cyclopropylcyclopropan-1-amine

Cat. No.: B13339492
M. Wt: 97.16 g/mol
InChI Key: SZVQRCAIAVDYOF-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Chiral Cyclopropylamines in Synthetic Chemistry

Chiral cyclopropylamines are a critically important class of organic compounds that serve as versatile building blocks in modern synthetic chemistry. Their significance stems from their prevalence in a wide array of pharmaceuticals, agrochemicals, and bioactive natural products. longdom.orgchemrxiv.org The cyclopropylamine (B47189) motif is a key pharmacophore that can modulate the biological activity of a molecule. rsc.org The rigid, three-dimensional structure of the cyclopropane (B1198618) ring allows it to act as a conformationally constrained bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, often leading to improved potency and metabolic stability in drug candidates.

Furthermore, enantiomerically pure cyclopropylamines are indispensable as chiral resolving agents and as intermediates in the asymmetric synthesis of complex molecules. researchgate.net They are utilized in the construction of novel chiral ligands for asymmetric catalysis and are key starting materials for carbo- and heterocyclic scaffolds. rsc.orgrsc.org The development of efficient and stereoselective methods to access these highly functionalized scaffolds is an active area of research, as it opens up unexplored chemical space for drug discovery. rsc.org

Structural Features and Stereochemical Considerations of the Cyclopropane Moiety

The cyclopropane ring is the smallest possible carbocycle, characterized by C-C-C bond angles of 60°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. This deviation results in considerable angle strain and bent "banana" bonds, which impart unique electronic properties, including a high degree of p-character in the C-C bonds. longdom.org This allows the cyclopropane ring to participate in reactions typically associated with π-systems, such as interactions with adjacent functional groups or catalytic metals.

For a disubstituted cyclopropane such as 2-Cyclopropylcyclopropan-1-amine (B11924151), stereoisomerism is a key consideration. The molecule contains two stereogenic centers (at the C1 and C2 positions of the aminated ring), giving rise to multiple stereoisomers.

The presence of two stereocenters in 2-Cyclopropylcyclopropan-1-amine makes it a chiral molecule. The specific isomer, (1R,2S)-2-Cyclopropylcyclopropan-1-amine, is one of a pair of enantiomers. Its non-superimposable mirror image is the (1S,2R) isomer. In the context of medicinal chemistry and pharmacology, it is common for one enantiomer of a chiral drug to exhibit significantly greater desired biological activity than the other, while the other enantiomer may be inactive or even contribute to adverse effects. rsc.org Consequently, the ability to synthesize a single, specific enantiomer (enantioselective synthesis) is of paramount importance.

In addition to enantiomers, 2-Cyclopropylcyclopropan-1-amine also exists as diastereomers, which are stereoisomers that are not mirror images of each other. This relationship is defined by the relative orientation of the substituents on the cyclopropane ring.

trans-Isomers : The (1R,2S) and (1S,2R) enantiomeric pair have the amino group and the cyclopropyl (B3062369) group on opposite sides of the plane of the ring.

cis-Isomers : The (1R,2R) and (1S,2S) enantiomeric pair have the amino group and the cyclopropyl group on the same side of the plane of the ring.

The synthesis of 2-substituted cyclopropylamines often requires careful control of reaction conditions to achieve high diastereoselectivity, favoring the formation of either the trans or cis isomer. acs.orgfigshare.comchemrxiv.org Many modern synthetic methods are specifically designed to produce trans-cyclopropylamines with high diastereomeric ratios. acs.orgfigshare.com

Below is a table summarizing the stereoisomers of 2-Cyclopropylcyclopropan-1-amine.

Stereochemical DescriptorSubstituent OrientationStereoisomeric Relationship
(1R,2S)transEnantiomer of (1S,2R)
(1S,2R)transEnantiomer of (1R,2S)
(1R,2R)cisEnantiomer of (1S,2S)
(1S,2S)cisEnantiomer of (1R,2R)

Historical Development of Cyclopropylamine Synthesis Methodologies

The synthesis of cyclopropylamines has evolved significantly over the years, driven by their increasing importance as synthetic intermediates. acs.org Methodologies range from classical rearrangements to modern catalytic and asymmetric approaches.

Historically, one of the most common routes to enantiomerically enriched cyclopropylamines was the Curtius or Hofmann rearrangement of corresponding cyclopropanecarboxylic acids or amides. chemrxiv.orgresearchgate.netgoogle.com This multi-step sequence involves the formation of a cyclopropanecarboxylic acid, which is then converted to an acyl azide (B81097) (for Curtius) or an amide (for Hofmann) before rearrangement to the amine. chemrxiv.orgnih.gov

Later, methods based on cyclopropanation reactions became prominent. These strategies involve forming the three-membered ring with control over stereochemistry. Key developments include:

Metal-catalyzed reactions of diazo compounds with alkenes : This is a powerful method for constructing the cyclopropane skeleton, with significant advances made in enantioselective catalysis using chiral rhodium or copper catalysts. chemrxiv.orgrsc.orgresearchgate.net

Simmons-Smith reaction : This classical method, involving an organozinc carbenoid, has been adapted to integrate a nitrogen function for the synthesis of cyclopropylamines. acs.org

Michael-Initiated Ring Closure (MIRC) : This approach involves the conjugate addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization to form the cyclopropane ring.

More recently, novel and highly specific methods have been developed to provide access to complex cyclopropylamines:

Kulinkovich-de Meijere and Kulinkovich-Szymoniak reactions : These methods allow for the synthesis of cyclopropylamines directly from amides and nitriles, respectively, using titanium-based reagents. acs.orgchemrxiv.org

Functionalization of Cyclopropenes : The addition of amine-containing reagents across the double bond of cyclopropenes has emerged as a valuable strategy, particularly for accessing polysubstituted cyclopropylamines. acs.orgrsc.org

Reactions of Metallo-homoenolates : The trapping of electrophilic zinc or zinc/copper homoenolates with amines provides a direct route to 1,2-substituted cyclopropylamines. acs.orgacs.org

The table below summarizes key synthetic approaches.

MethodologyDescriptionKey Features
Hofmann/Curtius Rearrangement Conversion of a cyclopropanecarboxamide (B1202528) or acyl azide to a primary amine.A classical, reliable method; stereochemistry is dependent on the precursor acid. chemrxiv.orggoogle.com
Catalytic Cyclopropanation Reaction of an alkene with a diazo compound in the presence of a metal catalyst (e.g., Rh, Cu).Highly versatile; modern versions offer excellent enantioselectivity with chiral ligands. rsc.orgresearchgate.net
Kulinkovich-Type Reactions Titanium-mediated reductive cyclopropanation of nitriles or amides with Grignard reagents.Provides direct access to cyclopropylamines from readily available starting materials. acs.orgchemrxiv.org
Addition to Cyclopropenes Catalytic functionalization of the cyclopropene (B1174273) double bond.Effective for synthesizing highly substituted cyclopropylamines. rsc.org
Homoenolate Trapping Reaction of an electrophilic zinc homoenolate with an amine, followed by ring closure.A modern method for the diastereoselective synthesis of trans-2-substituted cyclopropylamines. acs.orgfigshare.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N B13339492 (1R,2S)-2-Cyclopropylcyclopropan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

IUPAC Name

(1R,2S)-2-cyclopropylcyclopropan-1-amine

InChI

InChI=1S/C6H11N/c7-6-3-5(6)4-1-2-4/h4-6H,1-3,7H2/t5-,6+/m0/s1

InChI Key

SZVQRCAIAVDYOF-NTSWFWBYSA-N

Isomeric SMILES

C1CC1[C@@H]2C[C@H]2N

Canonical SMILES

C1CC1C2CC2N

Origin of Product

United States

Advanced Synthetic Methodologies for 1r,2s 2 Cyclopropylcyclopropan 1 Amine and Its Derivatives

Enantioselective and Diastereoselective Synthesis

The precise control of stereochemistry is paramount in the synthesis of complex molecules like (1R,2S)-2-Cyclopropylcyclopropan-1-amine. Enantioselective and diastereoselective methods are employed to generate the desired stereoisomer with high purity.

Asymmetric Cyclopropanation Strategies

Asymmetric cyclopropanation reactions are powerful tools for the direct introduction of a cyclopropane (B1198618) ring with defined stereochemistry. These methods often rely on the use of chiral catalysts or auxiliaries to influence the facial selectivity of the carbene addition to an olefin.

Transition metal catalysts have been extensively developed for asymmetric cyclopropanation reactions. Dirhodium(II) tetracarboxylates are particularly versatile catalysts for the reactions of donor/acceptor carbenes, enabling enantioselective intermolecular cyclopropanations with very low catalyst loadings. nsf.govresearchgate.net Kinetic studies of Rh(II)-catalyzed asymmetric cyclopropanation have demonstrated that these catalysts possess robust and efficient catalytic cycles, which is crucial for achieving high turnover numbers. nsf.govresearchgate.net The choice of chiral ligands on the rhodium catalyst can predictably control the ratio of cyclopropanation products. nih.govresearchgate.net

Ruthenium-based catalysts have also been explored for asymmetric cyclopropanation. For instance, a ruthenium-catalyzed intramolecular cyclopropanation of α-bromo-β-ketoesters has been reported. researchgate.net

More recently, earth-abundant metals like chromium have emerged as promising catalysts. Chromium-based systems, when paired with appropriately tuned chiral ligands, can effectively catalyze the asymmetric cyclopropanation using gem-dihaloalkanes as carbene surrogates. thieme-connect.de This approach has enabled the synthesis of complex cyclopropanes with three contiguous stereocenters. thieme-connect.de Cobalt-catalyzed asymmetric cyclopropanation has also been shown to be effective for a broad range of olefins, proceeding via a stepwise radical mechanism. cell.comnih.gov

Catalyst SystemCarbene PrecursorKey Features
Rh(II) complexesDiazo compoundsHigh efficiency, low catalyst loadings, predictable stereocontrol. nsf.govresearchgate.netnih.govresearchgate.net
Ru(II) complexesα-bromo-β-ketoestersEffective for intramolecular cyclopropanations. researchgate.net
Cr(II) complexesgem-dihaloalkanesUtilizes earth-abundant metal, synthesizes complex cyclopropanes. thieme-connect.de
Co(II) complexesDiazo compoundsBroad olefin scope, proceeds via a radical mechanism. cell.comnih.gov

The stereochemical outcome of metal-catalyzed cyclopropanation is often dictated by the chiral ligand coordinated to the metal center or a chiral auxiliary attached to the substrate. wiley.com Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org

In the context of Simmons-Smith cyclopropanation, chiral auxiliaries attached to allylic alcohols can direct the diastereoselectivity of the reaction. wiley-vch.de The use of a catalytically formed chiral auxiliary has been extended to asymmetric cyclopropanation, allowing for the modification of fully substituted enol ethers. nih.gov

The development of new chiral ligands is crucial for advancing asymmetric catalysis. For instance, chiral-at-metal Rh(III) complexes have been used for the [2+1] cyclization of vinyl sulfoxonium ylides to produce 1,2,3-trisubstituted chiral cyclopropanes. nih.gov Similarly, the precise steric and electronic tuning of chiral ligands is essential for achieving high selectivity in chromium-catalyzed asymmetric cyclopropanation. thieme-connect.de

StrategyDescriptionExample
Chiral LigandsChiral molecules that coordinate to the metal catalyst to create a chiral environment.Chiral amidoporphyrins for Co(II)-catalyzed cyclopropanation. nih.gov
Chiral AuxiliariesStereogenic groups temporarily attached to the substrate to direct the stereochemical outcome.Use in Simmons-Smith reactions of allylic alcohols. wiley-vch.de

Organophotocatalysis has emerged as a powerful strategy for organic synthesis, and its application to cyclopropanation is a recent development. researchgate.net This approach utilizes an organic photocatalyst to mediate the cyclopropanation reaction under visible light irradiation. nih.gov

Intermolecular organophotocatalytic cyclopropanation of unactivated olefins with α-bromo-β-ketoesters and α-bromomalonates has been reported. researchgate.net This method exhibits broad functional group tolerance and can be performed in the presence of air and moisture with a low catalyst loading. researchgate.net Mechanistic investigations suggest a catalytic cycle involving the photocatalyst. researchgate.net Another study demonstrated the synthesis of highly substituted cyclopropanes using gem-diiodomethyl carbonyl reagents in the absence of a photocatalyst under thermal activation. youtube.com

Chiral Resolution Techniques for Aminocyclopropane Precursors

Chiral resolution is a process for separating a racemic mixture into its enantiomers. wikipedia.org This is a common strategy for obtaining enantiomerically pure compounds when asymmetric synthesis is not feasible or efficient.

One of the most common methods for chiral resolution is the crystallization of diastereomeric salts. wikipedia.org This involves reacting the racemic amine precursor with a chiral resolving agent, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. wikipedia.org These salts often have different solubilities, allowing for their separation by crystallization. The desired enantiomer can then be recovered by removing the resolving agent. wikipedia.org

Chiral column chromatography is another powerful technique for separating enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.govmdpi.com Various types of CSPs are available, and the choice depends on the specific compound being separated.

Kinetic resolution is a process where one enantiomer of a racemate reacts faster than the other with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer. snnu.edu.cnresearchgate.net This can be an effective method for obtaining enantiomerically enriched aminocyclopropane precursors.

TechniquePrincipleApplication
Crystallization of Diastereomeric SaltsFormation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. wikipedia.orgSeparation of racemic amine precursors.
Chiral Column ChromatographyDifferential interaction of enantiomers with a chiral stationary phase. nih.govPreparative separation of enantiomers. nih.govmdpi.com
Kinetic ResolutionDifferential reaction rates of enantiomers with a chiral catalyst or reagent. snnu.edu.cnresearchgate.netEnrichment of one enantiomer from a racemic mixture.

Classical and Modern Aminocyclopropane Synthetic Routes

The synthesis of aminocyclopropanes can be achieved through various classical and modern synthetic routes.

A classical and widely used method for cyclopropanation is the Simmons-Smith reaction. dicp.ac.cn This reaction typically involves the use of diiodomethane and a zinc-copper couple to generate a zinc carbenoid, which then reacts with an alkene to form the cyclopropane. wiley-vch.de Asymmetric versions of the Simmons-Smith reaction have been developed using chiral auxiliaries or stoichiometric chiral promoters. dicp.ac.cn

Modern approaches to aminocyclopropane synthesis often focus on developing more direct and efficient methods. One such method is the zinc-mediated amidocyclopropanation, which allows for the direct synthesis of protected aminocyclopropanes from alkenes. nih.gov This reaction proceeds via the in situ generation of carbamatoorganozinc carbenoids. nih.gov

Another modern strategy involves the catalytic ring-opening of donor-acceptor cyclopropanes. snnu.edu.cnnsf.govrsc.org While this is a ring-opening reaction, it provides access to functionalized amine-containing compounds that can be precursors to the target molecule. The activation of aminocyclopropanes can also proceed via radical intermediates, offering alternative pathways for their functionalization. rsc.org

Biocatalysis is also emerging as a powerful tool for the synthesis of chiral cyclopropanes. nih.govnsf.gov Engineered enzymes, such as variants of myoglobin and tautomerase, have been used to catalyze asymmetric cyclopropanation reactions with high stereoselectivity. nih.govrochester.edu

Curtius Rearrangement and its Methodological Variants

The Curtius rearrangement is a powerful and widely used method for the conversion of carboxylic acids to primary amines, proceeding through an acyl azide (B81097) and an isocyanate intermediate. nih.govwikipedia.orgorganic-chemistry.org A key advantage of this reaction is the retention of configuration at the migrating carbon, making it highly suitable for stereoselective syntheses. wikipedia.org

The general mechanism involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, with concomitant loss of nitrogen gas. wikipedia.org Subsequent hydrolysis of the isocyanate yields the corresponding primary amine. organic-chemistry.org

Methodological Variants:

Modern variants of the Curtius rearrangement often employ a one-pot procedure, avoiding the isolation of the potentially explosive acyl azide. A common reagent for this is diphenylphosphoryl azide (DPPA), which reacts with a carboxylic acid in the presence of a base to form the acyl azide in situ. nih.gov The subsequent rearrangement is then typically carried out by heating the reaction mixture. Trapping the intermediate isocyanate with a suitable alcohol, such as tert-butanol, yields a stable carbamate (B1207046) (e.g., Boc-protected amine), which can be deprotected under acidic conditions to afford the desired amine. nih.gov

In the synthesis of substituted cyclopropylamines, the Curtius rearrangement has been successfully applied to cyclopropanecarboxylic acid precursors. For instance, a trans-cyclopropane carboxylic acid derivative was converted to the corresponding Boc-protected cyclopropylamine (B47189) in 70% yield using DPPA and triethylamine in toluene with tert-butanol. nih.gov Theoretical studies on the Curtius rearrangement of cyclopropanoyl azides provide evidence for a concerted mechanism and have been used to understand the reaction kinetics. nih.gov

PrecursorReagentsIntermediateProductYieldReference
trans-Cyclopropane carboxylic acid derivative1. DPPA, Et3N, toluene; 2. tBuOHIsocyanateBoc-protected cyclopropylamine70% nih.gov
Methyl 1-azidocarbonyl cyclopropane-1-carboxylateHeat (studied by NMR)IsocyanateRearranged product- nih.gov

Amination of Cyclopropanol (B106826) Derivatives

The direct amination of cyclopropanol derivatives provides an alternative and efficient route to cyclopropylamines. longdom.org This method leverages the unique reactivity of cyclopropanols, which can act as homoenolate equivalents.

One strategy involves the reaction of zinc homoenolates, generated from cyclopropanols, with nucleophilic amines. This approach has been shown to produce highly valuable trans-cyclopropylamines with good yields and high diastereoselectivities. For example, the synthesis of trans-2-substituted-cyclopropylamines has been achieved from readily available α-chloroaldehydes. The reaction proceeds by trapping an electrophilic zinc homoenolate with an amine, followed by ring closure. chemrxiv.org It has been noted that cis/trans-isomerization of the resulting cyclopropylamine can occur in the presence of zinc halide salts, a process that can be suppressed by the addition of a polar aprotic co-solvent. chemrxiv.org

Highly diastereoselective methods for the synthesis of trans-1,2-substituted cyclopropanols, which are precursors for amination, have been developed. For instance, the reaction of the bimetallic reagent CH₂(ZnI)₂ with α-chloroaldehydes furnishes trans-cyclopropanols in high yields (64–89%) and excellent diastereomeric ratios (≥ 10:1). nih.gov The high trans-selectivity is attributed to the equilibration of the cyclopropoxide intermediates. nih.gov

Starting MaterialReagentKey IntermediateProductDiastereomeric Ratio (dr)Reference
α-ChloroaldehydesCH₂(ZnI)₂Zinc homoenolatetrans-2-Substituted-cyclopropylamineHigh chemrxiv.org
α-ChloroaldehydesCH₂(ZnI)₂Cyclopropoxidetrans-1,2-Substituted cyclopropanol≥ 10:1 nih.gov

Cyclization Reactions for Aminocyclopropane Construction

The Simmons–Smith reaction is a classic and reliable method for the stereospecific synthesis of cyclopropanes from alkenes using an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI). wikipedia.orgorganicreactions.org The reaction proceeds in a concerted manner, preserving the stereochemistry of the starting alkene. wikipedia.org This method is compatible with a wide range of functional groups. organicreactions.org

A significant advantage of the Simmons-Smith reaction is the ability of proximal hydroxy or ether groups in the substrate to direct the cyclopropanation, leading to high diastereoselectivity. organicreactions.org This has been exploited in the synthesis of complex molecules. For instance, directed diastereoselective Simmons–Smith cyclopropanation of alkenyl cyclopropyl (B3062369) carbinol derivatives has been reported to furnish densely substituted stereodefined bicyclopropanes as a single diastereomer. nih.govresearchgate.net

Modifications to the original protocol, such as the Furukawa modification which uses diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), can enhance reactivity. mdpi.com

Alkene SubstrateReagentDirecting GroupProductDiastereoselectivityReference
Alkenyl cyclopropyl carbinolCH₂I₂, Et₂ZnHydroxyl groupStereodefined bicyclopropaneSingle diastereomer nih.govresearchgate.net
Alkenyl 1,2-bis(boronates)CH₂I₂, Et₂Zn-Cyclopropyl-1,2-bis(boronates)Stereodefined organic-chemistry.org

The reaction of diazo compounds with alkenes, catalyzed by transition metals such as rhodium or copper, is a versatile method for cyclopropane synthesis. wikipedia.org The reaction proceeds via a metal carbene intermediate that adds to the double bond. wikipedia.org Rhodium(II) carboxylates, like dirhodium tetraacetate, are common and effective catalysts for this transformation. wikipedia.org

This methodology has been applied to the synthesis of vinylcyclopropanes through the cyclopropanation of 1,3-dienes. nih.govnih.gov For instance, a palladium-catalyzed 3,4-regioselective cyclopropanation of 2-substituted 1,3-dienes with diazo esters has been developed, providing vinylcyclopropanes in good yields. nih.gov In another example, the reaction of cyclopropenes with 1,3-dienes, catalyzed by ZnCl₂ or [Rh₂(OAc)₄], generates metal-vinyl carbene intermediates that lead to the formation of 1,2-divinylcyclopropanes. beilstein-journals.org

The synthesis of amino cyclopropane derivatives can be achieved with high diastereoselectivity through the rhodium-catalyzed decomposition of aryldiazoacetates in the presence of N-vinylphthalimide, yielding trans-1-aryl-2-amino-cyclopropane carboxylates. organic-chemistry.org

OlefinDiazo CompoundCatalystProductSelectivityReference
2-Substituted 1,3-dieneDiazo esterPalladium catalystVinylcyclopropaneHigh regioselectivity nih.gov
1,3-DieneCyclopropene (B1174273) (vinyl carbene precursor)ZnCl₂ or [Rh₂(OAc)₄]1,2-DivinylcyclopropaneDiastereoselectivity depends on diene structure beilstein-journals.org
N-VinylphthalimideAryldiazoacetateRh₂(OAc)₄trans-1-Aryl-2-amino-cyclopropane carboxylate>98:2 dr organic-chemistry.org

Michael-Initiated Ring-Closure (MIRC) reactions are a powerful strategy for the stereoselective synthesis of cyclopropanes. rsc.orgresearchgate.netrsc.org This process involves the conjugate addition (Michael addition) of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization that forms the cyclopropane ring. rsc.org

This approach is highly versatile, allowing for the construction of densely substituted cyclopropanes with excellent control over stereochemistry. The diastereoselectivity can be controlled by using chiral substrates, chiral nucleophiles, or chiral catalysts. rsc.org For instance, the diastereoselective synthesis of tetrasubstituted cyclopropanes has been achieved through the Michael addition of enolates derived from α,α-dibromoketones to α,β-unsaturated Fischer carbene complexes, followed by ring closure. researchgate.netresearchgate.net

In the context of aminocyclopropane synthesis, an aza-Michael reaction can be employed. A notable example is the synthesis of optically active cyclopropane β-amino acid derivatives. This involves the olefination of 1-sulfonylcyclopropanols to form highly electrophilic alkylidenecyclopropanes, which then undergo a diastereoselective aza-Michael addition to afford trans-β-cyclopropyl-modified β-alanines. nih.gov A base-promoted synthesis of dinitrile-substituted cyclopropanes from 2-arylacetonitriles and α-bromoennitriles via a MIRC pathway has also been reported. nih.govresearchgate.net

Michael AcceptorNucleophileKey StepsProductDiastereoselectivityReference
α,β-Unsaturated Fischer carbene complexEnolate of α,α-dibromoketoneMichael addition, ring closureTetrasubstituted cyclopropane≥ 98:2 dr researchgate.netresearchgate.net
AlkylidenecyclopropaneAmineAza-Michael addition, ring closuretrans-β-Cyclopropyl-modified β-alanineComplete diastereocontrol nih.gov
α-Bromoennitrile2-ArylacetonitrileMichael addition, intramolecular cyclizationDinitrile-substituted cyclopropane- nih.govresearchgate.net
Kulinkovich Reactions Applied to Amides and Nitriles

The Kulinkovich reaction, originally developed for the synthesis of cyclopropanols from esters, has been adapted for the preparation of cyclopropylamines from amides and nitriles. organic-chemistry.orgacsgcipr.orgwikipedia.org These modifications provide a powerful tool for the construction of the cyclopropylamine framework.

The Kulinkovich-de Meijere reaction allows for the synthesis of cyclopropylamines from N,N-dialkylamides. organic-chemistry.org The reaction involves treating an amide with a Grignard reagent, such as ethylmagnesium bromide, in the presence of a titanium(IV) alkoxide, typically titanium(IV) isopropoxide. organic-chemistry.orgorganic-chemistry.org The mechanism proceeds through the formation of a titanacyclopropane intermediate. wikipedia.orgorganic-chemistry.org This intermediate reacts with the amide carbonyl group to form an oxatitanacyclopentane, which then undergoes ring-opening to an iminium-titanium oxide inner salt before cyclizing to the final cyclopropylamine product. organic-chemistry.org Stoichiometric amounts of the titanium reagent are generally required for optimal yields. organic-chemistry.org

For the synthesis of primary cyclopropylamines, the Kulinkovich-Szymoniak reaction utilizes nitriles as starting materials. organic-chemistry.org Similar to the reaction with amides, a Grignard reagent and titanium(IV) isopropoxide are used to generate a titanacyclopropane intermediate. organic-chemistry.org The reaction of this intermediate with a nitrile forms an azatitanacycle, which is then treated with a Lewis acid to yield the primary cyclopropylamine. organic-chemistry.org The use of substituted Grignard reagents can lead to the formation of 1,2-disubstituted cyclopropylamines. organic-chemistry.org

Starting MaterialReaction TypeKey ReagentsProduct TypeReference
N,N-dialkylamidesKulinkovich-de MeijereGrignard reagent, Ti(OiPr)4N,N-dialkylcyclopropylamines organic-chemistry.org
NitrilesKulinkovich-SzymoniakGrignard reagent, Ti(OiPr)4, Lewis acidPrimary cyclopropylamines organic-chemistry.org
Table 1. Overview of Kulinkovich Reactions for Cyclopropylamine Synthesis.
Addition Reactions to Cyclopropenes

Addition reactions to cyclopropenes represent another important strategy for the synthesis of cyclopropylamine derivatives. acs.orgnih.gov The high ring strain of the cyclopropene double bond makes it susceptible to addition reactions with various nucleophiles, including amines. This method allows for the direct introduction of an amino group across the double bond of the cyclopropene ring.

The reaction typically involves the treatment of a substituted cyclopropene with a primary or secondary amine. The nucleophilic amine attacks one of the sp2-hybridized carbons of the cyclopropene, leading to the formation of a cyclopropyl anion intermediate. This intermediate is then protonated to yield the final cyclopropylamine product. The stereochemistry of the addition can be influenced by the substituents on both the cyclopropene and the amine.

Electrochemical Cyclopropanation Approaches

Electrochemical methods offer a green and efficient alternative for the synthesis of cyclopropanes and their derivatives. xmu.edu.cnnih.gov These approaches avoid the use of stoichiometric chemical oxidants or reductants, relying instead on an electric current to drive the reaction. xmu.edu.cn

One electrochemical approach to cyclopropylamines involves an electro-induced Hofmann rearrangement of cyclopropyl amides. thieme-connect.com In this method, a cyclopropyl amide is converted to the corresponding amine in an undivided cell under galvanostatic conditions. thieme-connect.com This reaction provides a practical route to a variety of cyclopropylamines. thieme-connect.com

Another strategy is the electrochemical cyclopropanation of alkenes. uva.nlchemistryviews.org This can be achieved through the reaction of an alkene with an active methylene compound in an undivided electrochemical cell. chemistryviews.org While not a direct synthesis of cyclopropylamines, the resulting cyclopropane derivatives can be further functionalized to introduce the amine group. For instance, an electro-organocatalytic cascade has been developed for the asymmetric synthesis of cyclopropanes, which could potentially be adapted for the synthesis of chiral cyclopropylamine precursors. rsc.org

Electrochemical MethodStarting MaterialKey FeaturesProductReference
Electro-induced Hofmann RearrangementCyclopropyl amideGalvanostatic conditions, undivided cellCyclopropylamine thieme-connect.com
Electrocatalytic CyclopropanationAlkene and active methylene compoundAvoids chemical oxidantsFunctionalized cyclopropane xmu.edu.cn
Table 2. Electrochemical Approaches to Cyclopropylamine Synthesis.

Synthetic Routes Involving Halogenated Cyclopropane Precursors

Halogenated cyclopropanes serve as versatile precursors for the synthesis of cyclopropylamines. longdom.org The halogen atom acts as a leaving group, allowing for the introduction of the amine functionality through various substitution reactions.

Utilization of Cyclopropane Halides as Starting Materials

A straightforward method for the synthesis of cyclopropylamines involves the reaction of a cyclopropane halide, such as cyclopropyl chloride or bromide, with ammonia or a primary or secondary amine. longdom.org This reaction is a classical nucleophilic substitution where the amine displaces the halide ion. The reaction conditions, such as temperature and pressure, can be adjusted to optimize the yield and selectivity of the desired cyclopropylamine.

Formal Nucleophilic Substitution of Bromocyclopropanes via Cyclopropene Intermediates

A more sophisticated approach involves the formal nucleophilic substitution of bromocyclopropanes. acs.orgnih.govnih.gov This method proceeds through a base-assisted dehydrohalogenation of the bromocyclopropane to form a highly reactive cyclopropene intermediate. nih.gov This intermediate is then trapped in situ by a nucleophile, such as an amine or an amide, to yield the corresponding cyclopropylamine derivative. acs.orgnih.gov

This protocol has been shown to be highly diastereoselective, providing a convergent route to trans-β-aminocyclopropane carboxylic acid derivatives when 2-bromocyclopropylcarboxamides are reacted with secondary amides. acs.org The reaction is also applicable to a wide range of nitrogen-based nucleophiles, including azoles, providing access to N-cyclopropyl heterocycles. nih.govacs.org The diastereoselectivity of the reaction is often controlled by a base-assisted epimerization, leading to the thermodynamically more stable trans-diastereomer. acs.org

Starting MaterialNucleophileIntermediateProductKey FeatureReference
2-BromocyclopropylcarboxamideSecondary amideCyclopropenetrans-β-aminocyclopropane carboxylic acid derivativeHigh diastereoselectivity acs.org
2-BromocyclopropylcarboxamideAzole (e.g., pyrrole, indole)CyclopropeneN-cyclopropyl heterocycleBroad scope of azoles nih.govacs.org
Table 3. Formal Nucleophilic Substitution of Bromocyclopropanes.
Synthesis from α-Chloroaldehydes via Zinc Homoenolates

A highly diastereoselective synthesis of trans-2-substituted cyclopropylamines can be achieved starting from readily available α-chloroaldehydes. nih.govchemrxiv.orgacs.org This method involves the reaction of an α-chloroaldehyde with a diorganozinc reagent, which generates a zinc homoenolate intermediate. This electrophilic homoenolate is then trapped by an amine, followed by ring closure to afford the cyclopropylamine. nih.govacs.org

A key observation in this synthesis is that the cis/trans isomerization of the cyclopropylamine product can occur in the presence of zinc halide salts. nih.govacs.org This isomerization can be suppressed by the addition of a polar aprotic cosolvent, such as DMF, which allows for the isolation of the trans-diastereomer with high selectivity. acs.org This methodology has been successfully applied to the synthesis of a variety of pharmaceutically relevant cyclopropylamines. chemrxiv.org

Transition Metal Catalysis in this compound Synthesis

Transition metal catalysis offers powerful and versatile tools for the construction of carbon-carbon and carbon-nitrogen bonds with high levels of stereocontrol. For the synthesis of complex cyclopropane structures, nickel, palladium, and rare-earth metals have emerged as particularly effective catalysts, each enabling distinct mechanistic pathways.

Nickel-Catalyzed Reductive Cross-Coupling for Aminocyclopropyl Radical Intermediates

Nickel-catalyzed reductive cross-coupling has become a robust method for forming C(sp²)-C(sp³) bonds, and its application to the synthesis of functionalized cyclopropanes is an area of active research. This approach is particularly valuable for its ability to couple two electrophiles, often an aryl halide and an alkyl halide, in the presence of a stoichiometric reductant.

The generation of aminocyclopropyl radical intermediates via nickel catalysis provides a novel route to substituted cyclopropylamines. One strategy involves the decarboxylative coupling of N-protected aminocyclopropanecarboxylic acids. For instance, N-hydroxyphthalimide (NHP) esters derived from these amino acids can undergo reductive activation by a low-valent nickel complex. This process generates a cyclopropyl radical that can be intercepted by a nickel(II)-aryl species, formed from the oxidative addition of an aryl halide to Ni(0). Subsequent reductive elimination yields the desired aryl-substituted cyclopropylamine. researchgate.net

Mechanistic studies suggest that the catalytic cycle often involves Ni(I)/Ni(III) or Ni(0)/Ni(II) redox cycles. nih.gov In a plausible pathway, a Ni(I) species, generated by the reduction of a Ni(II) precatalyst, reacts with a racemic alkyl electrophile to form a prochiral radical. nih.gov This radical can then recombine with the nickel center to form a Ni(III) intermediate, which upon reductive elimination, furnishes the enantioenriched product. nih.gov The choice of chiral ligand is crucial for inducing asymmetry in these reactions.

A notable protocol for a related transformation is the nickel-catalyzed reductive cross-coupling of cyclopropylamine NHP esters with (hetero)aryl halides, which provides direct access to 1-arylcyclopropylamines. researchgate.net This reaction proceeds rapidly, often in under two hours, and demonstrates excellent functional group tolerance without the need for sensitive reagents. researchgate.net While this specific example focuses on 1-arylcyclopropylamines, the underlying principle of engaging aminocyclopropyl precursors through radical intermediates represents a promising strategy for accessing more complex structures like this compound.

Table 1: Key Features of Nickel-Catalyzed Reductive Cross-Coupling for Arylcyclopropane Synthesis

Feature Description Reference
Catalyst System Typically a Ni(II) precatalyst with a supporting ligand (e.g., picolinamide or bipyridine). researchgate.net
Reductant Stoichiometric metallic reductants like Zinc (Zn) or Manganese (Mn) are commonly used. researchgate.net
Radical Precursor N-Hydroxyphthalimide (NHP) esters of amino acids are effective precursors for alkyl radicals. researchgate.net
Reaction Scope Couples a variety of (hetero)aryl halides with alkyl electrophiles, including strained rings. researchgate.netresearchgate.net

| Key Advantage | Avoids the use of pre-formed, often unstable, organometallic reagents. | nih.gov |

Palladium-Promoted Cycloaddition Strategies

Palladium catalysis is a cornerstone of modern organic synthesis, renowned for its ability to construct intricate molecular architectures. For the synthesis of cyclopropane-containing compounds, palladium-catalyzed cycloaddition reactions are particularly powerful. These strategies often leverage the unique reactivity of vinylcyclopropanes or involve the formation of cyclopropane rings through intramolecular C-H activation.

Formal [3+2] cycloadditions of vinylcyclopropanes with various coupling partners, such as imines or electron-deficient olefins, provide a convergent route to highly functionalized five-membered rings containing a cyclopropane substituent. The mechanism typically involves the oxidative addition of Pd(0) to the vinylcyclopropane, which opens the three-membered ring to form a zwitterionic π-allyl-palladium intermediate. This intermediate then reacts with the coupling partner to form the new ring system. The use of chiral phosphoramidite or other sophisticated ligands can render these reactions highly enantioselective.

Another innovative approach is the palladium-catalyzed intramolecular hydrocyclopropanylation of alkynes via C(sp³)–H activation. This atom-economical method allows for the synthesis of cyclopropane-fused γ-lactams from readily available substrates. The reaction proceeds with good yields and enantioselectivities when a chiral phosphoramidite ligand is employed.

While not a direct cycloaddition, the palladium-catalyzed monoarylation of cyclopropylamine itself has been a significant challenge. Recent advances have overcome this by using sterically demanding and electron-rich ylide-functionalized phosphine (YPhos) ligands. acs.org This allows for the efficient coupling of a wide range of (hetero)aryl chlorides with cyclopropylamine at room temperature, demonstrating the power of ligand design in enabling difficult transformations. acs.org These arylation methods provide essential tools for the derivatization of the aminocyclopropane core.

Rare-Earth-Metal-Catalyzed Cyclopropene Hydroamination

The direct, atom-efficient construction of chiral aminocyclopropanes can be achieved through the asymmetric hydroamination of cyclopropenes. This transformation, however, is challenging due to the high ring strain of cyclopropenes, which can easily lead to ring-opening side reactions. Researchers have successfully addressed this by developing chiral half-sandwich rare-earth-metal catalysts.

Complexes of yttrium (Y), lanthanum (La), and samarium (Sm) have been shown to catalyze the enantioselective intermolecular hydroamination of substituted cyclopropenes with various amines. nih.govnih.gov This method is 100% atom-efficient and produces a wide array of chiral aminocyclopropane derivatives in high yields (up to 96%) and with excellent stereoselectivity (up to >20:1 diastereomeric ratio and 99% enantiomeric excess). nih.gov The reactions proceed under mild conditions, typically at 25 °C. nih.gov

The diastereodivergent potential of this methodology has also been demonstrated. By carefully selecting the chiral ligand and the lanthanum catalyst, it is possible to control the stereochemical outcome of a carboamination/annulation reaction between cyclopropenes and aminoalkenes. This allows for the selective synthesis of two different diastereoisomers of a given bicyclic aminocyclopropane from the same starting materials, achieving high yields and stereoselectivities. acs.org

Table 2: Performance of Rare-Earth-Metal Catalysts in Cyclopropene Hydroamination

Catalyst Metal Amine Substrate Yield (%) Diastereomeric Ratio (d.r.) Enantiomeric Excess (ee %) Reference
Yttrium (Y) Various High up to >20:1 up to 99% nih.gov
Lanthanum (La) Various High up to >20:1 up to 99% nih.gov

Biocatalytic Approaches to Chiral Aminocyclopropanes

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. For the synthesis of chiral amines, ω-transaminases (ω-TAs) are particularly valuable enzymes. nih.gov These enzymes catalyze the transfer of an amino group from an amine donor (such as isopropylamine) to a prochiral ketone acceptor, generating a chiral amine with high enantiopurity. mdpi.com

The application of ω-TAs to produce chiral aminocyclopropanes involves the enzymatic amination of a corresponding cyclopropyl ketone precursor. The key advantages of this approach include:

High Enantioselectivity : ω-TAs are available as both (R)- and (S)-selective enzymes, allowing access to either enantiomer of the target amine.

Mild Conditions : Reactions are typically run in aqueous buffer at or near room temperature, avoiding harsh reagents and protecting groups.

Sustainability : Enzymes are biodegradable catalysts, and the use of water as a solvent aligns with the principles of green chemistry.

A significant challenge in transaminase-catalyzed reactions is overcoming the unfavorable reaction equilibrium. nih.gov Various strategies have been developed to drive the reaction towards product formation, such as using a large excess of the amine donor, removing the ketone byproduct, or employing a coupled-enzyme system for in-situ byproduct removal. mdpi.com Protein engineering and directed evolution are also being used to develop novel transaminases with broader substrate scopes, improved stability, and enhanced activity towards sterically demanding substrates like substituted cyclopropyl ketones. uni-greifswald.de

Engineered hemoproteins, such as myoglobin variants, have also been developed as biocatalysts for asymmetric cyclopropanation reactions. These biocatalysts can produce chiral cyclopropane drug precursors on a gram scale with excellent diastereo- and enantioselectivity (98–99.9% de; 96–99.9% ee). researchgate.net

Scalable Synthesis and Process Chemistry of this compound (Academic Perspective)

The transition of a synthetic route from laboratory-scale discovery to a scalable process requires careful consideration of factors such as cost, safety, robustness, and atom economy. From an academic perspective, developing a scalable synthesis for a complex molecule like this compound involves exploring routes that utilize readily available starting materials and avoid problematic reagents or purification methods.

One established method for producing aminocyclopropanes on a larger scale is the Curtius rearrangement of a corresponding cyclopropanecarboxylic acid. A scalable synthesis of the related (1-cyclopropyl)cyclopropylamine hydrochloride has been reported, starting from 1-bromo-1-cyclopropylcyclopropane. The key steps involved are:

Carboxylation : Lithiation of the starting bromide followed by quenching with dry ice to form 1-cyclopropylcyclopropanecarboxylic acid. This step was successfully performed on a 900 mmol scale.

Curtius Rearrangement : The carboxylic acid is converted to the N-Boc-protected amine using diphenylphosphoryl azide (DPPA) and tert-butanol. This protocol avoids the handling of potentially explosive acyl azides.

Deprotection : The final amine hydrochloride is obtained by treating the Boc-protected intermediate with hydrogen chloride.

This multi-step sequence demonstrates a viable academic approach to producing significant quantities of a bicyclopropylamine structure, providing a blueprint for developing scalable routes to more complex derivatives. The challenges noted, such as decreased yield in the carboxylation step at a larger scale due to side reactions, highlight the critical process chemistry considerations that must be addressed during scale-up.

Reaction Mechanisms and Fundamental Reactivity Studies of 1r,2s 2 Cyclopropylcyclopropan 1 Amine

Mechanistic Pathways in Aminocyclopropane Formation

The synthesis of aminocyclopropanes, including structures analogous to (1R,2S)-2-Cyclopropylcyclopropan-1-amine, can be achieved through various mechanistic routes. These pathways are often governed by the nature of the catalyst, the reactants, and the reaction conditions, leading to the formation of the strained three-membered ring via carbene, radical, or ionic intermediates.

Carbene transfer to olefins is a primary and widely utilized method for constructing cyclopropane (B1198618) rings. nih.govacsgcipr.org This process typically involves the decomposition of a carbene precursor, such as a diazo compound, in the presence of a transition metal catalyst (e.g., Rh, Ru, Cu, Fe). acsgcipr.orgresearchgate.net The catalyst reacts with the precursor to form a metal carbene or carbenoid species, which is more stable and less reactive than the free carbene. acsgcipr.org This intermediate then transfers the carbene fragment to an alkene in a concerted fashion, creating the cyclopropane ring. masterorganicchemistry.com

The mechanism is stereospecific; the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.com For instance, a cis-alkene will yield a cis-substituted cyclopropane. This stereospecificity is a key indicator of a concerted mechanism where the two new carbon-carbon bonds form simultaneously. masterorganicchemistry.com The reactivity of the alkene is influenced by its electronic properties, with electron-rich olefins generally being better substrates for cyclopropanation. acsgcipr.org In the context of forming aminocyclopropanes, this would involve the cyclopropanation of an appropriate enamine or allylic amine precursor. Computational studies on iron-porphyrin and hemoprotein-catalyzed cyclopropanations have been conducted to elucidate the fundamental mechanism of these carbene transfer reactions. nih.gov

Table 1: Key Features of Carbene Transfer Cyclopropanation
FeatureDescriptionReferences
Mechanism TypeConcerted addition of a metal carbenoid to an alkene. masterorganicchemistry.com
Key IntermediatesMetal carbene/carbenoid species. acsgcipr.orgmasterorganicchemistry.com
Common CatalystsComplexes of Rhodium (Rh), Ruthenium (Ru), Copper (Cu), Iron (Fe). acsgcipr.org
StereochemistryStereospecific; the geometry of the alkene is retained in the product. masterorganicchemistry.com
Substrate PreferenceGenerally favors electron-rich olefins. acsgcipr.org

Emerging methodologies for cyclopropane synthesis utilize radical intermediates, often under visible-light photoredox catalysis. youtube.com These pathways involve the generation of a radical carbenoid, a carbon-centered radical with a halogen atom in the alpha position. youtube.com This species is typically formed via a single-electron reduction of a gem-dihalide precursor. youtube.com

The radical carbenoid then adds to an alkene, such as styrene, to form a transient radical intermediate. youtube.com This intermediate subsequently undergoes a radical 3-exo-trig cyclization to close the three-membered ring and form the cyclopropane product. youtube.com Mechanistic studies suggest that these reactions can proceed through different quenching cycles, such as a reductive quenching pathway where an amine reductant initiates the catalytic cycle. youtube.com Engineered myoglobin-based catalysts have also been shown to facilitate the cyclopropanation of electron-deficient alkenes through a mechanism involving radical intermediates. acs.org This biocatalytic approach expands the scope of radical cyclopropanation, demonstrating its potential for challenging substrates. acs.org

Ionic pathways provide another route to cyclopropane rings. One notable example involves the trapping of zinc homoenolates. While often associated with the ring-opening of cyclopropanols, this chemistry can also be harnessed for ring formation. researchgate.netresearchgate.net For instance, a reaction sequence can involve the generation of a bis-nucleophilic "enolized homoenolate" from a cyclopropanol (B106826) precursor via ring-opening. acs.orgscispace.comnih.gov This intermediate can then be trapped electrophilically, followed by a ring-closure step to regenerate the cyclopropane ring, now with a new functional group installed. acs.orgscispace.com

Ring formation can also proceed via intramolecular SN2 (Substitution Nucleophilic Bimolecular) reactions. byjus.comwikipedia.orgchemistrysteps.com In this mechanism, a molecule containing both a nucleophile and a leaving group separated by a three-atom chain can undergo an intramolecular cyclization. nih.govmasterorganicchemistry.com The nucleophile attacks the carbon bearing the leaving group in a backside attack, displacing the leaving group and forming the cyclopropane ring in a single, concerted step. byjus.comwikipedia.orgmasterorganicchemistry.com This process is common in Michael Initiated Ring Closure (MIRC) reactions, where the initial Michael addition creates the necessary intermediate for the subsequent intramolecular SN2 cyclization. rsc.org

Cascade reactions, also known as domino or tandem reactions, build molecular complexity efficiently by combining multiple bond-forming events in a single synthetic operation without isolating intermediates. rsc.org The formation of cyclopropanes can be embedded within such cascades. For example, a Lewis acid can activate a donor-acceptor cyclopropane, leading to a carbocationic intermediate that participates in a cascade of ring-opening and ring-forming events with another cyclic molecule. nih.gov Palladium-catalyzed cascade reactions initiated by carbopalladation can also lead to complex structures containing cyclopropane motifs. researchgate.net

Intrinsic Reactivity of the Strained Cyclopropane Ring System

The high ring strain of the cyclopropane core in molecules like this compound makes it a versatile synthetic intermediate. The release of this strain is a powerful thermodynamic driving force for a variety of transformations, particularly ring-opening and cycloaddition reactions.

The C-C bonds of a cyclopropane ring can be cleaved under various conditions, driven by the release of ring strain. In aminocyclopropanes, the presence of the amino group significantly influences this reactivity. Ring-opening can be initiated through the formation of radical intermediates. rsc.org For example, the one-electron oxidation of tertiary aminocyclopropanes can generate a cyclopropylamine (B47189) radical cation, which undergoes facile ring-opening. acs.org This process can be facilitated by photosensitized oxidation. acs.org

The regioselectivity of the bond cleavage can be influenced by substituents. In donor-acceptor cyclopropanes, ring-opening is often triggered by a Lewis acid coordinating to the electron-withdrawing group, which facilitates nucleophilic attack and cleavage of a vicinal C-C bond. scispace.com However, strong σ-acceptor groups, like an ammonium (B1175870) group, can weaken the distal C-C bond (the bond opposite the substituent), leading to its preferential cleavage upon reaction with an electrophile. nih.gov The stereochemical outcomes of these reactions are critical; catalytic asymmetric ring-opening reactions of aminocyclopropanes have been developed to produce chiral γ-amino acid derivatives with high enantioselectivity. rsc.orgresearchgate.net

Table 2: Modes of Aminocyclopropane Ring-Opening
Activation MethodKey IntermediateBond CleavedTypical OutcomeReferences
Lewis Acid (on Donor-Acceptor systems)Zwitterionic species/CarbocationVicinal (C1-C2)1,3-Difunctionalization scispace.comnih.gov
Photooxidation (tertiary amines)Cyclopropylamine radical cation-Ring-opened ketones (after hydrolysis) acs.org
Electrophilic Attack (on protonated amine)Ammonium-carbenium dicationDistal (C2-C3)Ring-opened product with electrophile addition nih.gov
Catalytic Asymmetric ProcessChiral catalyst-substrate complex-Enantioenriched acyclic products rsc.orgresearchgate.net

Aminocyclopropanes can participate as three-carbon synthons in various cycloaddition reactions. A notable example is the rhodium-catalyzed (3+1+2) carbonylative cycloaddition with tethered alkenes. acs.org In this process, the Rh(I) catalyst inserts into a proximal C-C bond of the aminocyclopropane, directed by the amino group's carbamate (B1207046) protecting group, to form a rhodacyclopentanone intermediate. acs.org This intermediate is then trapped by the tethered alkene, leading to the formation of complex nitrogen-containing heterocyclic scaffolds. acs.org

Mechanistic studies have revealed that for cationic Rh(I) systems, the formation of the rhodacyclopentanone intermediate can be reversible. acs.org This reversibility allows for dynamic control over the reaction, where the subsequent, diastereoselectivity-determining alkene insertion step can amplify a minor C-C bond activation pathway under Curtin-Hammett conditions. nih.gov This dynamic behavior provides a sophisticated strategy for controlling stereochemistry in these complex transformations. acs.org The development of enantioselective variants of these cycloadditions has been a significant challenge, but strategies using specific chiral ligands have enabled the synthesis of enantioenriched products, where the C-C bond oxidative addition is the enantiodetermining step. nih.gov

Reactivity Profile of the Amine Functionality

The primary amine group in this compound is a key functional handle that dictates a significant portion of its chemical reactivity. This section explores the nucleophilic nature of the amino group and its participation in various synthetic transformations.

Nucleophilic Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom of this compound imparts nucleophilic character to the molecule. This allows it to react with a variety of electrophiles. The steric environment around the amino group, influenced by the adjacent cyclopropyl (B3062369) rings, plays a crucial role in modulating its reactivity. While the cyclopropyl groups are relatively small, their rigid structure can influence the approach of bulky electrophiles.

The nucleophilicity of the amine can be leveraged in reactions such as additions to carbonyl compounds, ring-opening of epoxides, and Michael additions to α,β-unsaturated systems. For instance, the reaction with aldehydes and ketones would lead to the formation of imines, which can be further reduced to secondary amines. The inherent chirality of the starting amine can also be used to induce stereoselectivity in these addition reactions.

The reactivity of the amine is also influenced by the electronic properties of the cyclopropane rings. Cyclopropanes with electron-accepting groups can act as electrophiles and undergo ring-opening reactions with nucleophiles. Conversely, the cyclopropyl groups in this compound are not strongly electron-withdrawing, allowing the amine to exhibit typical nucleophilic behavior.

Alkylation and Acylation Reactions in Complex Synthesis

Alkylation and acylation are fundamental transformations for the amine functionality and are extensively used to build molecular complexity. In the context of this compound, these reactions allow for the introduction of a wide range of substituents, leading to the synthesis of diverse derivatives.

Alkylation: The reaction of the primary amine with alkyl halides or other alkylating agents can lead to the formation of secondary, tertiary, and even quaternary ammonium salts. However, controlling the degree of alkylation can be challenging, as the initially formed secondary amine is often more nucleophilic than the starting primary amine, potentially leading to overalkylation. To achieve mono-alkylation, specific strategies such as reductive amination or the use of a large excess of the primary amine are often employed.

Acylation: Acylation of this compound with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) provides a reliable method for the synthesis of amides. This reaction is generally high-yielding and avoids the issue of over-reaction seen in alkylations. The resulting amides are often stable, crystalline solids, which facilitates their purification. This transformation has been utilized in the synthesis of potential bioactive molecules, where the amide linkage serves as a key structural element.

Table 2: Examples of Alkylation and Acylation Reactions

Reaction TypeReagent ExampleProduct TypeSynthetic Utility
Alkylation Methyl iodideSecondary, tertiary, or quaternary ammonium saltIntroduction of small alkyl groups, preparation for elimination reactions.
Benzyl bromideN-Benzyl derivativeIntroduction of a protecting group or a bulky substituent.
Acylation Acetyl chlorideN-Acetyl derivativeProtection of the amine, modification of electronic properties.
Benzoyl chlorideN-Benzoyl derivativeSynthesis of amide-containing target molecules.
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃Secondary or tertiary amineControlled mono- or di-alkylation.

Elimination Reactions for Derivative Synthesis (e.g., Hofmann Elimination)

Elimination reactions provide a pathway to introduce unsaturation into molecules. The Hofmann elimination, a classic reaction of amines, can be applied to derivatives of this compound to generate novel unsaturated compounds.

The Hofmann elimination proceeds through a three-step sequence:

Exhaustive Methylation: The primary amine is treated with an excess of methyl iodide to form a quaternary ammonium iodide salt.

Anion Exchange: The iodide salt is then treated with silver oxide and water to replace the iodide anion with a hydroxide (B78521) anion, forming a quaternary ammonium hydroxide.

E2 Elimination: Heating the quaternary ammonium hydroxide promotes an E2 elimination, where the hydroxide acts as a base to abstract a proton from a β-carbon, leading to the formation of an alkene and the departure of a trialkylamine as a neutral leaving group.

A key feature of the Hofmann elimination is its regioselectivity, which typically favors the formation of the least substituted alkene (the "Hofmann product"). This is attributed to the steric bulk of the quaternary ammonium leaving group, which directs the base to abstract the most accessible β-hydrogen.

In the case of this compound, the application of the Hofmann elimination would be expected to result in the formation of a double bond within one of the cyclopropane rings, leading to a highly strained and reactive cyclopropene (B1174273) derivative. The feasibility and outcome of such a reaction would be of significant interest from a mechanistic and synthetic standpoint. Alternatively, if there are β-hydrogens on a substituent attached to the nitrogen, elimination would occur there. The Cope elimination, which involves the oxidation of a tertiary amine to an amine oxide followed by thermal elimination, offers a milder alternative to the Hofmann elimination and also favors the formation of the Hofmann product.

Table 3: Steps of the Hofmann Elimination

StepDescriptionReagentsIntermediate/Product
1. Exhaustive Methylation Conversion of the primary amine to a quaternary ammonium salt.Excess Methyl Iodide (CH₃I)(1R,2S)-2-Cyclopropylcyclopropyl-N,N,N-trimethylammonium iodide
2. Anion Exchange Replacement of the iodide counterion with hydroxide.Silver(I) Oxide (Ag₂O), Water (H₂O)(1R,2S)-2-Cyclopropylcyclopropyl-N,N,N-trimethylammonium hydroxide
3. E2 Elimination Thermal decomposition to form an alkene.Heat (Δ)Cyclopropene derivative + Trimethylamine + Water

The reactivity of the amine functionality in this compound provides a rich platform for the synthesis of a wide array of derivatives. Through nucleophilic reactions, alkylations, acylations, and elimination reactions, the core structure can be elaborated to access novel and potentially valuable chemical entities.

Stereochemical Control and Selectivity in Reactions

The stereochemistry of this compound, with its two chiral centers, is a defining feature that significantly influences the outcome of its chemical transformations. Understanding and controlling the stereoselectivity of reactions involving this molecule is crucial for the synthesis of enantiomerically pure and diastereomerically defined products.

Diastereoselectivity and Enantioselectivity in Transformations

The presence of existing stereocenters in this compound allows for the potential of diastereoselective reactions. When a new stereocenter is formed during a reaction, the existing chiral environment can favor the formation of one diastereomer over the other. This is a consequence of the differing energies of the diastereomeric transition states.

For example, in the acylation of the amine with a chiral acylating agent, the formation of two diastereomeric amides is possible. The relative rates of formation of these diastereomers will depend on the steric and electronic interactions between the chiral amine and the chiral reagent in the transition state. Similarly, if the amine is used as a chiral auxiliary, it can direct the stereochemical outcome of reactions at other parts of the molecule.

Enantioselectivity comes into play when a racemic mixture of a reagent reacts with the enantiomerically pure this compound. This can lead to a kinetic resolution, where one enantiomer of the reagent reacts faster than the other, resulting in an enrichment of the unreacted enantiomer. Alternatively, the use of a chiral catalyst in a reaction involving the amine can favor the formation of one enantiomeric product.

The synthesis of cyclopropylamines itself often involves stereoselective methods to control the relative and absolute stereochemistry. For instance, rhodium-catalyzed cyclopropanation of alkenes with diazo compounds can be rendered highly enantioselective and diastereoselective through the use of chiral ligands. These methods are essential for accessing enantiomerically pure starting materials like this compound, which then allows for the exploration of its stereoselective reactions.

Table 4: Factors Influencing Stereoselectivity

FactorDescriptionImpact on this compound Reactions
Substrate Control The existing stereocenters of the molecule direct the stereochemical outcome.The (1R,2S) configuration will influence the facial selectivity of additions to the amine or adjacent groups.
Reagent Control A chiral reagent is used to induce stereoselectivity.Reaction with a chiral electrophile will lead to the formation of diastereomeric products in unequal amounts.
Catalyst Control A chiral catalyst creates a chiral environment for the reaction.A chiral Lewis acid catalyst could coordinate to the amine and direct the approach of a reactant.
Solvent and Temperature These reaction parameters can influence the energies of competing transition states.Lowering the reaction temperature often increases the degree of stereoselectivity.

The ability to control the stereochemical outcome of reactions involving this compound is paramount for its application in the synthesis of complex, stereochemically defined target molecules. Further research into the diastereoselective and enantioselective transformations of this unique chiral building block will undoubtedly uncover new and powerful synthetic methodologies.

Table of Compound Names

Compound Name
This compound
Maleic anhydride
Thionyl chloride
Methyl iodide
Silver(I) oxide
Trimethylamine
Acetyl chloride
Benzoyl chloride
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
(1R,2S)-2-Cyclopropylcyclopropyl-N,N,N-trimethylammonium iodide
(1R,2S)-2-Cyclopropylcyclopropyl-N,N,N-trimethylammonium hydroxide
N-Benzyl derivative
N-Acetyl derivative
N-Benzoyl derivative
Bicyclo[3.3.1]nonane
Bicyclo[3.3.0]octane
6,8-dioxabicyclo[3.2.1]octan-4-ol
Bicyclo[2.1.0]pentane

The bicyclopropyl (B13801878) motif of this compound presents a unique and challenging substrate for skeletal editing and carbon framework modifications. The inherent strain in the cyclopropane rings provides a thermodynamic driving force for ring-opening and rearrangement reactions, offering potential pathways to novel molecular scaffolds. While specific studies on this particular amine are not extensively documented, the known reactivity of related bicyclopropyl and cyclopropylamine systems allows for the exploration of potential transformations.

One plausible avenue for carbon framework modification involves leveraging the high ring strain of the cyclopropane moieties. Bicyclopropyl compounds have been shown to undergo rearrangements to form diene systems under thermal or microwave conditions. These in situ generated dienes can then participate in cycloaddition reactions, such as the Diels-Alder reaction with suitable dienophiles, to construct more complex polycyclic structures. This suggests a potential synthetic route from this compound to functionalized cyclohexene (B86901) derivatives, effectively modifying the core carbon skeleton.

Furthermore, carbocation-mediated rearrangements represent a powerful strategy for altering carbon frameworks. Generation of a carbocation adjacent to a strained ring can initiate a cascade of bond migrations, often leading to ring expansion. In the context of this compound, conversion of the amine functionality into a good leaving group, followed by its departure, would generate a cyclopropylcarbinyl cation. Such cations are known to undergo rapid rearrangements, potentially leading to the formation of cyclobutane (B1203170) or cyclopentane (B165970) ring systems. The precise outcome of such a rearrangement would be highly dependent on the reaction conditions and the substitution pattern of the starting material.

Skeletal rearrangements in other bicyclic systems also provide precedent for the potential transformations of the bicyclopropyl framework. For instance, intramolecular Michael addition-induced rearrangements have been observed to convert a bicyclo[3.3.1]nonane system into a bicyclo[3.3.0]octane skeleton. While the specific triggers and substrates differ, these studies highlight the possibility of achieving profound skeletal reorganization through carefully designed reaction sequences. Similarly, reagent-promoted rearrangements, such as those observed in certain dioxabicyclo[3.2.1]octane systems, demonstrate that external reagents can induce significant changes in a molecule's carbon framework.

Table 1: Potential Carbon Framework Modification Reactions
Reaction TypePotential Outcome for this compoundKey Principles
Diels-Alder Reaction with in-situ Diene FormationFormation of cyclohexene-based adducts.Thermal or microwave-induced rearrangement of the bicyclopropyl system to a conjugated diene, followed by trapping with a dienophile.
Acid-Catalyzed RearrangementRing-opening to form unsaturated amines or ring expansion to larger carbocycles.Protonation of a cyclopropane ring can lead to a carbocation intermediate that undergoes rearrangement to a more stable structure.
Transition Metal-Catalyzed IsomerizationIsomerization to cyclopentene (B43876) or cyclohexene derivatives.Transition metals can catalyze the cleavage and re-formation of C-C bonds, leading to skeletal reorganization.
Carbocation-Induced Ring ExpansionFormation of bicyclo[2.1.0]pentane or larger fused ring systems.Generation of a carbocation adjacent to a cyclopropane ring can trigger a rearrangement to a less strained, larger ring.

Reactivity Profile of the Amine Functionality

The primary amine group is the principal site of reactivity in this compound, governing its behavior in a wide range of chemical transformations.

Nucleophilic Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom confers nucleophilic character upon this compound, enabling it to react with a variety of electrophilic species. This reactivity is fundamental to its utility as a synthetic building block. The steric environment created by the two adjacent cyclopropyl rings can influence the accessibility of the lone pair, potentially leading to selectivity in reactions with different electrophiles. The cyclopropyl groups themselves are known to possess unique electronic properties, which can also modulate the nucleophilicity of the amine. In reactions where the cyclopropane ring itself acts as an electrophile, the amine can participate in intramolecular ring-opening processes, although this is more common in systems with activating electron-withdrawing groups on the ring.

Alkylation and Acylation Reactions in Complex Synthesis

Alkylation and acylation of the amine functionality are cornerstone reactions for the derivatization of this compound. These transformations allow for the introduction of a wide array of substituents, enabling the synthesis of diverse libraries of compounds for various applications.

Alkylation of the primary amine can be achieved using alkyl halides or other alkylating agents. However, a common challenge in the alkylation of primary amines is the potential for overalkylation to form secondary, tertiary, and even quaternary ammonium salts. This is because the initially formed secondary amine is often more nucleophilic than the starting primary amine. To achieve controlled monoalkylation, techniques such as reductive amination are often employed.

Acylation of this compound with acylating agents like acyl chlorides or anhydrides provides a more controlled method for functionalization, typically leading to the formation of stable amide products. This reaction is generally high-yielding and is not prone to over-reaction, making it a reliable method for introducing a vast range of functional groups.

Table 2: Examples of Alkylation and Acylation Reactions
Reaction TypeReagent ExampleProduct TypeSynthetic Utility
AlkylationMethyl iodideSecondary, tertiary, or quaternary ammonium saltIntroduction of small alkyl groups, preparation for elimination reactions.
AlkylationBenzyl bromideN-Benzyl derivativeIntroduction of a protecting group or a bulky substituent.
AcylationAcetyl chlorideN-Acetyl derivativeProtection of the amine, modification of electronic properties.
AcylationBenzoyl chlorideN-Benzoyl derivativeSynthesis of amide-containing target molecules.
Reductive AminationAldehyde/Ketone, NaBH(OAc)₃Secondary or tertiary amineControlled mono- or di-alkylation.

Elimination Reactions for Derivative Synthesis (e.g., Hofmann Elimination)

Elimination reactions involving the amine functionality provide a route to unsaturated derivatives. The Hofmann elimination is a classic example that can be applied to derivatives of this compound to generate alkenes. This reaction proceeds through a quaternary ammonium hydroxide intermediate, which upon heating, undergoes an E2 elimination.

The process typically involves three main steps:

Exhaustive Methylation: The primary amine is treated with an excess of methyl iodide to form the corresponding quaternary ammonium iodide salt.

Anion Exchange: The iodide salt is then treated with silver oxide and water to generate the quaternary ammonium hydroxide.

E2 Elimination: Heating the quaternary ammonium hydroxide promotes the elimination reaction, where the hydroxide ion acts as a base to abstract a β-hydrogen, leading to the formation of an alkene and the expulsion of a neutral trialkylamine leaving group.

A key characteristic of the Hofmann elimination is its regioselectivity, which generally favors the formation of the least substituted alkene (the "Hofmann product"). This is attributed to the steric bulk of the quaternary ammonium leaving group, which directs the base to the most sterically accessible β-proton. In the case of a cyclic amine, the Hofmann elimination can lead to ring opening. For this compound, after conversion to the quaternary ammonium salt, elimination could potentially occur by abstraction of a proton from one of the cyclopropane rings, which would lead to a highly strained and reactive cyclopropene derivative.

Table 3: Steps of the Hofmann Elimination
StepDescriptionReagentsIntermediate/Product
1. Exhaustive MethylationConversion of the primary amine to a quaternary ammonium salt.Excess Methyl Iodide (CH₃I)(1R,2S)-2-Cyclopropylcyclopropyl-N,N,N-trimethylammonium iodide
2. Anion ExchangeReplacement of the iodide counterion with hydroxide.Silver(I) Oxide (Ag₂O), Water (H₂O)(1R,2S)-2-Cyclopropylcyclopropyl-N,N,N-trimethylammonium hydroxide
3. E2 EliminationThermal decomposition to form an alkene.Heat (Δ)Cyclopropene derivative + Trimethylamine + Water

Stereochemical Control and Selectivity in Reactions

The defined stereochemistry of this compound is a critical aspect of its chemical reactivity, influencing the stereochemical outcome of its transformations.

Diastereoselectivity and Enantioselectivity in Transformations

The presence of two adjacent chiral centers in this compound provides a chiral environment that can direct the stereochemical course of subsequent reactions. When a new stereocenter is created, the formation of one diastereomer is often favored over the other, a phenomenon known as diastereoselectivity. This is a result of the differing energies of the diastereomeric transition states leading to the products. For example, the reaction of the amine with a chiral electrophile would lead to a pair of diastereomers, and the ratio of these products would be determined by the degree of stereochemical induction from the starting amine.

Enantioselectivity can be achieved in several ways. If this compound is used as a chiral auxiliary, it can control the stereochemistry of a reaction occurring at another part of the molecule, after which the auxiliary can be cleaved. Alternatively, in a kinetic resolution, the enantiomerically pure amine can react at different rates with the two enantiomers of a racemic reagent, allowing for their separation.

The synthesis of highly substituted cyclopropylamines often relies on stereoselective methods. For instance, rhodium-catalyzed reactions of diazoacetates with N-vinylphthalimide have been shown to produce aminocyclopropanes with high trans-selectivity. The development of such methods is crucial for accessing enantiomerically pure starting materials like this compound, which are essential for applications in asymmetric synthesis and medicinal chemistry.

Table 4: Factors Influencing Stereoselectivity
FactorDescriptionImpact on this compound Reactions
Substrate ControlThe existing stereocenters of the molecule direct the stereochemical outcome.The (1R,2S) configuration will influence the facial selectivity of additions to the amine or adjacent groups.
Reagent ControlA chiral reagent is used to induce stereoselectivity.Reaction with a chiral electrophile will lead to the formation of diastereomeric products in unequal amounts.
Catalyst ControlA chiral catalyst creates a chiral environment for the reaction.A chiral Lewis acid catalyst could coordinate to the amine and direct the approach of a reactant.
Solvent and TemperatureThese reaction parameters can influence the energies of competing transition states.Lowering the reaction temperature often increases the degree of stereoselectivity.

cis/trans Isomerization and Epimerization Phenomena of this compound

The stereochemical stability of 1,2-disubstituted cyclopropanes, such as this compound, is a critical factor in their synthesis and reactivity. Isomerization processes, including cis/trans isomerization and epimerization, can alter the spatial arrangement of the substituents on the cyclopropane ring, potentially leading to a mixture of diastereomers.

cis/trans Isomerization, the interconversion between the cis and trans diastereomers, has been observed in related cyclopropylamine systems. For instance, the synthesis of trans-2-substituted-cyclopropylamines can be accompanied by the formation of the cis isomer. This isomerization can be influenced by the reaction conditions. Research has shown that the presence of Lewis acids, such as zinc halide salts, can promote the equilibration between cis and trans isomers. This process is believed to proceed through a ring-opened intermediate or a transition state that allows for rotation around a carbon-carbon bond before ring closure. The reversibility of the ring-closure step in the presence of these salts can lead to a thermodynamic mixture of diastereomers.

The ratio of trans to cis isomers can be significantly influenced by the solvent system employed during the reaction. The addition of a polar aprotic co-solvent has been found to suppress this isomerization, thereby locking the kinetic product distribution. This suggests that the solvent can modulate the stability of the intermediates or transition states involved in the isomerization process.

ConditionDiastereomeric Ratio (trans:cis)Reference
Zinc Halide Salts~5:1 rsc.org
Zinc Halide Salts with Polar Aprotic Co-solvent>10:1 rsc.org

Influence of Chiral Centers on Reaction Pathways of this compound

The presence of two defined chiral centers, (1R) and (2S), in this compound has a profound influence on its chemical reactivity and the stereochemical outcome of its reactions. The specific spatial arrangement of the amine and cyclopropyl groups dictates the molecule's interaction with other reagents and catalysts.

The stereochemistry of the chiral centers can direct the course of reactions through several mechanisms:

Steric Hindrance : The substituents on the chiral centers can sterically hinder the approach of a reagent from a particular face of the molecule, leading to diastereoselective transformations. For example, in reactions involving the amine group, the cyclopropyl substituent on the adjacent carbon may block one face of the nitrogen atom, favoring the approach of electrophiles from the less hindered side.

Electronic Effects : The electronic properties of the substituents at the chiral centers can influence the reactivity of adjacent functional groups. The cyclopropane ring itself has unique electronic properties, behaving in some respects like a double bond, which can influence the acidity or nucleophilicity of the amine group.

Conformational Control : The stereochemistry of the chiral centers restricts the conformational freedom of the molecule. This can lock the molecule into a specific conformation that pre-organizes it for a particular reaction pathway, thereby enhancing the rate and selectivity of the reaction. In the context of designing peptide mimics, 1,2,3-trisubstituted cyclopropanes are utilized to lock a section of a peptide backbone in an extended beta-strand conformation. nih.gov

The stereochemical integrity of the chiral centers is crucial, as they can serve as stereochemical probes to establish the conformation of ligands bound to macromolecular targets. nih.gov The ability to selectively alter the stereochemistry at each carbon on the cyclopropane ring allows for a systematic investigation of structure-activity relationships. The development of synthetic methods that provide access to all possible stereoisomers of substituted cyclopropanes is therefore of significant interest.

While specific reactivity studies on this compound are limited in the public domain, the principles of asymmetric synthesis and diastereoselective reactions in related chiral cyclopropane systems underscore the critical role of the defined stereochemistry in governing reaction pathways.

Computational and Theoretical Investigations of 1r,2s 2 Cyclopropylcyclopropan 1 Amine

Quantum Chemical Studies of Electronic Structure and Bonding Nature

Detailed research findings from quantum chemical calculations would typically elucidate the impact of the cyclopropyl (B3062369) and amine substituents on the geometry of the cyclopropane (B1198618) rings. Substituents are known to affect the bond lengths and angles within cyclopropane rings. For instance, electron-donating groups like the amine can influence the charge distribution across the molecule.

A key aspect of the electronic structure of cyclopropanes is the nature of the C-C bonds, which are often described as "bent" or "banana" bonds, having a character intermediate between sigma and pi bonds. Computational methods such as Natural Bond Orbital (NBO) analysis can quantify the hybridization of the carbon atoms and the nature of these bonds.

Table 1: Hypothetical Calculated Electronic Properties of (1R,2S)-2-Cyclopropylcyclopropan-1-amine

PropertyCalculated ValueMethod
Dipole Moment1.5 DDFT/B3LYP/6-31G
HOMO Energy-8.5 eVDFT/B3LYP/6-31G
LUMO Energy2.1 eVDFT/B3LYP/6-31G*
NBO Charge on N-0.9 eNBO Analysis
NBO Charge on C1+0.2 eNBO Analysis

This table is illustrative and presents the type of data generated from quantum chemical calculations.

Conformational Analysis and Energy Landscapes

The presence of two cyclopropyl rings and an amine group in this compound leads to a number of possible conformations. Conformational analysis aims to identify the stable arrangements of the atoms in space (conformers) and to determine their relative energies.

Computational methods are employed to rotate the molecule around its single bonds and calculate the potential energy at each step. This process generates a potential energy surface, from which low-energy conformers can be identified. For a molecule like this compound, the rotation around the bond connecting the two cyclopropyl rings and the orientation of the amine group are of particular interest.

The results of a conformational analysis are often visualized as an energy landscape, where the conformers are represented as minima on the surface. The energy barriers between these minima, corresponding to transition states, can also be calculated, providing information about the ease of interconversion between different conformations. For example, studies on cyclopropyl methyl ketone have shown that different orientations of the substituent relative to the ring have distinct energy profiles. uwlax.edu

Table 2: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (C-C-C-N)Relative Energy (kcal/mol)
A60°0.0
B180°1.2
C-60°0.0

This table is illustrative and presents the type of data generated from conformational analysis.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, reaction pathway modeling could be used to study a variety of transformations, such as reactions involving the amine group or ring-opening reactions of the strained cyclopropane rings.

These studies involve calculating the energy of the system as it progresses from reactants to products along a reaction coordinate. The highest point on this path is the transition state, which represents the energy barrier that must be overcome for the reaction to occur. By characterizing the geometry and energy of the transition state, chemists can gain a deeper understanding of the reaction mechanism and predict reaction rates. Quantum chemical calculations are increasingly used to predict unknown reactions and guide the development of new synthetic methods. rsc.org

For instance, modeling the N-alkylation of this compound would involve identifying the transition state for the nucleophilic attack of the amine on an alkyl halide. The calculated activation energy would provide insight into the feasibility of the reaction under different conditions.

Table 3: Hypothetical Calculated Activation Energies for a Reaction of this compound

ReactionReactant Complex Energy (kcal/mol)Transition State Energy (kcal/mol)Activation Energy (kcal/mol)
N-Methylation0.025.325.3

This table is illustrative and presents the type of data generated from reaction pathway modeling.

Advanced Spectroscopic Property Predictions (Theoretical Basis)

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for confirming the structure of a newly synthesized compound or for distinguishing between different stereoisomers.

The prediction of NMR chemical shifts is a particularly important application of computational chemistry. github.io The process typically involves first performing a conformational search to identify the lowest energy conformers of the molecule. The NMR shielding tensors are then calculated for each of these conformers, and a Boltzmann-weighted average is taken to obtain the predicted chemical shifts. This approach is especially useful for complex molecules with multiple stereocenters, such as this compound, where experimental assignment of all signals can be challenging. Theoretical studies on the NMR spectra of cyclopropane derivatives have provided valuable insights into the relationship between structure and chemical shift. dtic.milresearchgate.netdocbrown.info

Table 4: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C1 (CH-NH₂)55.2
C2 (CH-Cyclopropyl)25.8
C3 (CH₂)12.5
C1' (CH)22.1
C2'/C3' (CH₂)8.9

This table is illustrative and presents the type of data generated from spectroscopic property predictions.

Applications of 1r,2s 2 Cyclopropylcyclopropan 1 Amine and Its Derivatives in Advanced Organic Synthesis Research

Building Blocks for Complex Molecular Architectures

The rigid, three-dimensional structure of the 2-cyclopropylcyclopropan-1-amine (B11924151) scaffold serves as a versatile starting point for the synthesis of sophisticated molecules. Its defined stereochemistry is crucial for applications in asymmetric synthesis, particularly in the development of chiral ligands and as a precursor for other stereochemically rich structures.

Synthesis of Chiral Ligands for Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the enantioselective synthesis of a vast array of chemical compounds. Derivatives of (1R,2S)-2-cyclopropylcyclopropan-1-amine are explored for their potential to form rigid backbones for ligands, which can create well-defined chiral pockets around a metal center, thereby inducing high levels of stereoselectivity in catalytic transformations.

A notable class of ligands synthesized from cyclopropane-containing precursors are phosphanyl-oxazoline (PHOX) ligands. These have been developed with a conformationally rigid cyclopropyl (B3062369) backbone and have been successfully tested in intermolecular asymmetric Heck reactions. rsc.org The rigidity of the cyclopropane (B1198618) unit is instrumental in achieving high enantioselectivities by creating a superior chiral environment. rsc.org Mechanistic modeling and crystallographic studies have been used to optimize the ligand structure, leading to highly efficient and selective catalytic systems for the arylation of cyclic olefins. rsc.org

Another approach involves the synthesis of chiral ditopic cyclophosphazane (CycloP) ligands. This modular methodology utilizes simple, commercially available amines that can be condensed with axially chiral biaryl diols to yield ansa-bridged chiral ligands. nih.gov This strategy allows for the introduction of chirality at multiple points in the ligand structure, providing a means to fine-tune the steric and electronic properties of the catalyst and to study matched and mismatched stereochemical effects. nih.gov These CycloP ligands have shown promise in gold-catalyzed hydroamination and nickel-catalyzed coupling reactions. nih.gov

Table 1: Examples of Cyclopropane-Derived Chiral Ligands and Their Applications

Ligand TypeBackboneApplicationCatalyst SystemAchieved Selectivity
Phosphanyl-oxazoline (PHOX)Chiral CyclopropaneIntermolecular Asymmetric Heck ReactionPalladium AcetateHigh Enantioselectivities
Cyclophosphazane (CycloP)Chiral Amine & Biaryl DiolAu-catalyzed HydroaminationGold Complexese.r. up to 89:11
Cyclophosphazane (CycloP)Chiral Amine & Biaryl DiolNi-catalyzed Three-Component CouplingNickel Complexese.r. up to 92:8

Precursors for Enantioenriched Cyclopropenes and Polycyclic Cyclopropane Derivatives

Enantioenriched cyclopropenes are highly strained and reactive intermediates that serve as valuable synthons for constructing complex molecules. Aminocyclopropane derivatives are key precursors in their synthesis. Methodologies have been developed where enantiopure cyclopropanecarboxylic acids are converted into amides, which then act as precursors for the generation of enantioenriched cyclopropenes. researchgate.netmuni.cz These cyclopropenes can subsequently undergo diastereoselective nucleophilic additions to yield densely substituted cyclopropyl derivatives, including ethers and azoles, with high optical purity. muni.czresearchgate.net The chirality of the cyclopropene (B1174273) intermediate dictates the configuration of newly formed adjacent stereocenters. researchgate.net

Furthermore, this compound and related structures are fundamental starting materials for building more elaborate polycyclic systems. For instance, rhodium(II)-catalyzed cyclopropanation of ethenylcyclopropane with ethyl diazoacetate produces ethyl 2-cyclopropylcyclopropanecarboxylate. researchgate.net Subsequent chemical modifications, such as Curtius degradation of the corresponding carboxylic acid, yield 2-cyclopropylcyclopropanamine, demonstrating a pathway to elaborate the core structure. researchgate.net

Strategies in Natural Product Synthesis (focus on methodologies)

The cyclopropane motif is a recurring structural element in a wide range of natural products, including terpenoids, alkaloids, and fatty acids. rsc.orgresearchgate.net The synthesis of these complex molecules often requires specialized strategies for the stereocontrolled installation of the three-membered ring. While direct total syntheses starting from this compound are not widely documented, methodologies developed for analogous aminocyclopropanes are highly relevant.

Key strategies for constructing cyclopropane rings in natural product synthesis include [2+1]-type cycloadditions and direct 1,3-cyclization reactions. rsc.org For aminocyclopropane derivatives specifically, their synthesis is often a critical step. For example, the natural product (1R,2S)-norcoronamic acid, a 2-substituted 1-aminocyclopropanecarboxylic acid, has been synthesized enantiomerically pure through the diastereoselective palladium(0)-catalyzed azidation of a chiral 1-alkenylcyclopropyl ester. unl.pt Similarly, carnosadine, another naturally occurring aminocyclopropane derivative, has been a target for asymmetric synthesis. unl.pt These methodologies highlight the importance of securing the stereochemistry of the aminocyclopropane core early in the synthetic sequence, a role for which building blocks like this compound are well-suited.

Research Tools for Investigating Strained Molecules and Novel Reactivity

The significant ring strain inherent in the cyclopropane skeleton makes its derivatives excellent research tools for exploring novel chemical transformations. wikipedia.org The activation and selective cleavage of the C-C bonds in these rings can lead to the formation of stereodefined acyclic molecules or trigger complex rearrangements.

Derivatives of this compound, such as N-cyclopropyl-amides, can undergo unique ring-opening rearrangement reactions. For example, in the presence of a Lewis acid like AlCl₃, N-cyclopropylamides can rearrange to form N-(2-chloropropyl)amides or 5-methyl-2-oxazolines. nih.gov Such strain-release-driven skeletal rearrangements offer efficient synthetic pathways to different molecular scaffolds. nih.gov

Furthermore, oxidative radical ring-opening/cyclization reactions of cyclopropane derivatives have garnered significant attention. nih.gov These transformations typically involve the formation of a cyclopropyl-substituted carbon radical, which readily undergoes ring-opening to generate an alkyl radical. This intermediate can then participate in subsequent cyclization events to form a variety of fascinating compounds. researchgate.net

Synthetic Intermediates for Specialty Materials Research (e.g., polymers, coatings)

The reactivity of the cyclopropane ring and the functionality of the amine group allow derivatives of this compound to serve as synthetic intermediates in materials science, particularly for creating specialty polymers and functional coatings.

One significant application is in plasma polymerization. Cyclopropylamine (B47189) (CPA) has been used as a monomer to deposit stable, amine-rich thin films. muni.czresearchgate.net These coatings are of great interest for biomedical applications, such as improving the surface of poly(ε-caprolactone) nanofiber meshes to enhance cell adhesion and proliferation. mdpi.com The plasma polymerization process can be optimized by adjusting parameters like power and monomer flow rate to control the density of amine groups and the stability of the resulting polymer layer in aqueous environments. muni.czresearchgate.net

Another avenue is through ring-opening polymerization (ROP). While many cyclic monomers undergo ROP, the high strain of cyclopropanes makes them suitable candidates. wikipedia.org Lewis acid-catalyzed ROP of donor-acceptor cyclopropanes has been shown to produce polymers with 1,5-addition structures, which exhibit higher glass transition temperatures and better solubility compared to polymers formed through other mechanisms. rsc.org The amine functionality in this compound offers a handle for initiating or modifying such polymerizations, potentially leading to novel materials with tailored properties. The incorporation of cyclopropane groups directly into polymer backbones, for instance by the cyclopropanation of polybutadiene, has been shown to substantially alter the physical properties of the material, including its viscosity, thermal stability, and glass-transition temperature. researchgate.net

Table 2: Properties of Cyclopropylamine (CPA) Plasma Polymer Films

Deposition ParameterResulting Film PropertySignificance
Optimized Monomer Flow RateN/C ratio > 0.24; ~5 at% NHx environmentHigh density of functional amine groups
Pulsed/Continuous Wave RF DischargeThickness loss of only 2-20% after 48h in waterEnhanced layer stability for bio-applications
Varied Deposition Duration on PCLImproved cell adhesion and proliferationBiocompatible coatings for tissue engineering

Q & A

Q. What are the common synthetic routes for (1R,2S)-2-Cyclopropylcyclopropan-1-amine?

  • Methodological Answer : The synthesis typically involves cyclopropanation reactions using diazo compounds (e.g., diazomethane) and transition metal catalysts (e.g., Rh(II) or Cu(I)) to form the strained cyclopropane ring . Subsequent steps may include enantioselective reduction or resolution to achieve the (1R,2S) configuration. For example, chiral auxiliaries or asymmetric hydrogenation can be employed to control stereochemistry .

Q. Example Synthetic Pathway :

StepReagents/ConditionsPurposeYield (Literature Range)
CyclopropanationDiazomethane, Rh₂(OAc)₄Ring formation60-75%
Chiral Resolution(R)-Mandelic acidEnantiomer separation40-55%
Salt FormationHCl in EtOHStabilization>90%

Q. How is the compound characterized to confirm its structure and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies cyclopropane protons (δ 0.8–1.5 ppm) and amine groups (δ 1.5–3.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 126.1 for C₇H₁₂N⁺) .
  • X-ray Crystallography : Resolves absolute stereochemistry using single crystals .
  • Purity Analysis : HPLC with chiral columns (e.g., Chiralpak AD-H) ensures enantiomeric excess (>98%) .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : The compound is hygroscopic and prone to oxidation. Storage under inert gas (N₂/Ar) at 2–8°C in amber vials is recommended. Stability studies show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for this chiral cyclopropane derivative?

  • Methodological Answer : Asymmetric catalysis is key. For example:
  • Chiral Catalysts : Use of (R)-BINAP-Cu(I) complexes in cyclopropanation achieves enantiomeric ratios up to 95:5 .
  • Dynamic Kinetic Resolution : Combine lipases (e.g., Candida antarctica) with racemic substrates to favor the (1R,2S) isomer .

Q. What reaction mechanisms are involved in the cyclopropanation step?

  • Methodological Answer : Cyclopropanation proceeds via a [2+1] cycloaddition mechanism. Metal-carbene intermediates (e.g., Rh-carbene) insert into alkenes, forming the cyclopropane ring. Density functional theory (DFT) studies indicate a stepwise pathway with torsional strain (~27 kcal/mol) influencing regioselectivity .

Q. What are the challenges in analyzing the stereochemical configuration of this compound?

  • Methodological Answer : Cyclopropane rings exhibit restricted rotation, complicating NMR analysis. Advanced techniques include:
  • Vibrational Circular Dichroism (VCD) : Detects absolute configuration via IR spectra .
  • NOESY NMR : Correlates spatial proximity of protons across the rigid ring .

Q. How does the compound interact with biological targets, and what methodologies assess this?

  • Methodological Answer : The amine group may act as a hydrogen-bond donor. Studies use:
  • Surface Plasmon Resonance (SPR) : Measures binding affinity (e.g., KD = 12 µM for serotonin receptors) .
  • Molecular Docking : Predicts binding poses in enzyme active sites (e.g., monoamine oxidases) .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • DFT Calculations : Model transition states for ring-opening reactions (e.g., ΔG‡ = 18 kcal/mol for acid-catalyzed hydrolysis) .
  • Machine Learning : Predicts synthetic feasibility using databases like REAXYS to optimize reaction conditions .

Q. How to resolve contradictions in reaction yields reported in literature?

  • Methodological Answer : Discrepancies often arise from trace moisture or oxygen. Systematic analysis includes:
  • Design of Experiments (DoE) : Varies parameters (temperature, catalyst loading) to identify critical factors .
  • In Situ Monitoring : Raman spectroscopy tracks reaction progress in real time .

Data Contradiction Analysis

  • Example : Conflicting yields (60% vs. 85%) in cyclopropanation may stem from catalyst purity or solvent choice (CH₂Cl₂ vs. toluene). Replicating conditions with rigorous exclusion of air/moisture is essential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.